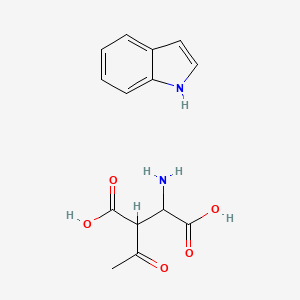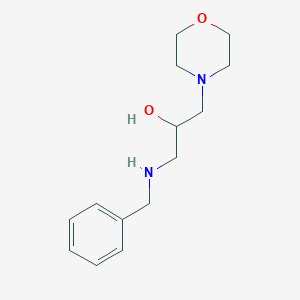![molecular formula C16H23NO3 B14908691 1-{[2-(4-Methoxyphenyl)-1,3-dioxolan-4-YL]methyl}piperidine](/img/structure/B14908691.png)
1-{[2-(4-Methoxyphenyl)-1,3-dioxolan-4-YL]methyl}piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[2-(4-Methoxyphenyl)-1,3-dioxolan-4-YL]methyl}piperidine is a complex organic compound that features a piperidine ring substituted with a dioxolane moiety and a methoxyphenyl group
準備方法
The synthesis of 1-{[2-(4-Methoxyphenyl)-1,3-dioxolan-4-YL]methyl}piperidine typically involves multi-step organic reactions. One common synthetic route includes the formation of the dioxolane ring through the reaction of a methoxyphenyl-substituted aldehyde with ethylene glycol under acidic conditions. This intermediate is then reacted with piperidine in the presence of a suitable catalyst to form the final product .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the compound .
化学反応の分析
1-{[2-(4-Methoxyphenyl)-1,3-dioxolan-4-YL]methyl}piperidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-{[2-(4-Methoxyphenyl)-1,3-dioxolan-4-YL]methyl}piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
作用機序
The mechanism by which 1-{[2-(4-Methoxyphenyl)-1,3-dioxolan-4-YL]methyl}piperidine exerts its effects involves interactions with various molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .
類似化合物との比較
Similar compounds include other piperidine derivatives and dioxolane-containing molecules. Compared to these compounds, 1-{[2-(4-Methoxyphenyl)-1,3-dioxolan-4-YL]methyl}piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Some similar compounds include:
- 1-{[2-(4-Methoxyphenyl)-1,3-dioxolan-4-YL]methyl}piperazine
- 1-{[2-(4-Methoxyphenyl)-1,3-dioxolan-4-YL]methyl}pyrrolidine
特性
分子式 |
C16H23NO3 |
|---|---|
分子量 |
277.36 g/mol |
IUPAC名 |
1-[[2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methyl]piperidine |
InChI |
InChI=1S/C16H23NO3/c1-18-14-7-5-13(6-8-14)16-19-12-15(20-16)11-17-9-3-2-4-10-17/h5-8,15-16H,2-4,9-12H2,1H3 |
InChIキー |
ADGBENJAAOINKA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2OCC(O2)CN3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diphenyl(2'-(4-phenylbut-1-en-2-yl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14908611.png)


![n-(2-(Pyridin-3-yl)ethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14908633.png)






![7-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14908671.png)

![(1E)-1-[(5-nitrofuran-2-yl)methylidene]-2-(4-nitrophenyl)hydrazine](/img/structure/B14908681.png)

